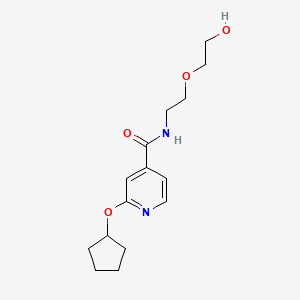![molecular formula C19H10N2O3S B2859925 2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-51-6](/img/structure/B2859925.png)
2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, an oxadiazole ring, and a benzo[f]chromen-3-one ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene, oxadiazole, and benzo[f]chromen-3-one rings. These rings would likely be arranged in a specific orientation relative to each other, which could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
This compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the thiophene ring could potentially undergo reactions such as electrophilic aromatic substitution . The oxadiazole ring could potentially participate in reactions such as nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of the polar oxadiazole ring and the nonpolar thiophene and benzo[f]chromen-3-one rings .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, such as “2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one”, are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory Properties
These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic Properties
Thiophene derivatives have also been reported to have anti-psychotic properties . This suggests potential applications in the treatment of psychiatric disorders.
Anti-Arrhythmic Properties
These compounds have been found to have anti-arrhythmic properties . This suggests potential applications in the treatment of heart rhythm disorders.
Anti-Anxiety Properties
Thiophene derivatives have been reported to have anti-anxiety properties . This suggests potential applications in the treatment of anxiety disorders.
Anti-Fungal Properties
These compounds have been found to have anti-fungal properties . This suggests potential applications in the treatment of fungal infections.
Anti-Cancer Properties
Thiophene derivatives have been reported to have anti-cancer properties . This suggests potential applications in the treatment of cancer.
Excited-State Proton Transfer Mechanisms
The compound “3-hydroxy-2-(thiophen-2-yl)chromen-4-one” has been studied for its excited-state proton transfer mechanisms . This research could have implications for the development of new materials and technologies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3S/c22-19-14(18-20-17(21-24-18)16-6-3-9-25-16)10-13-12-5-2-1-4-11(12)7-8-15(13)23-19/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXFANNLQSJGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-1-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2859842.png)

![6-tert-butyl-8-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2859847.png)
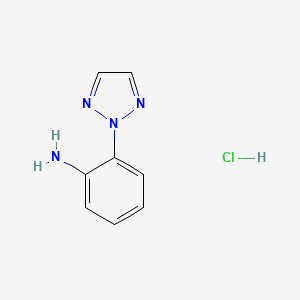
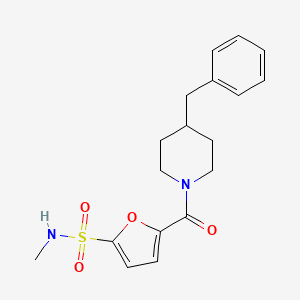
![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)
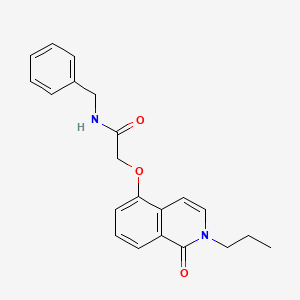
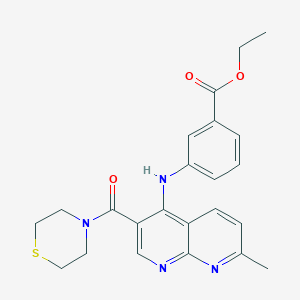

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)


![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide](/img/structure/B2859864.png)
